Cas no 288853-63-4 (5-Hydroxy Rosiglitazone Sulfate)

5-Hydroxy Rosiglitazone Sulfate 化学的及び物理的性質
名前と識別子
-
- 2,4-Thiazolidinedione,5-[[4-[2-[methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-
- 5-Hydroxy Rosiglitazone Sulfate
- (R,R,R)-(+)-XYL-SKP
- ROSIGLITAZONE-5-SULFOXY
- 2,4-Thiazolidinedione, 5-[[4-[2-[methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-
- [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate
- J-017314
- 6-((2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)(methyl)amino)pyridin-3-yl hydrogen sulfate
- 5-Hydroxyrosiglitazone sulfate
- FT-0670114
- p-O-Sulfate rosiglitazone
- 288853-63-4
- [6-[2-[4-[(2, 4-dioxo-1, 3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate
- DTXSID801344716
-
- インチ: InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
- InChIKey: WAGUBJKZLRLKGR-UHFFFAOYSA-N
- ほほえんだ: OS(OC1=CC=C(N(CCOC2=CC=C(CC3SC(=O)NC3=O)C=C2)C)N=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 453.06600
- どういたいしつりょう: 453.06644230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 169Ų
じっけんとくせい
- 密度みつど: 1.523
- 屈折率: 1.655
- あんていせい: Hygroscopic
- PSA: 168.81000
- LogP: 3.08210
5-Hydroxy Rosiglitazone Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953450-2mg |
5-Hydroxy Rosiglitazone Sulfate |
288853-63-4 | 2mg |
$488.00 | 2023-05-18 | ||
A2B Chem LLC | AB35812-1mg |
2,4-Thiazolidinedione, 5-[[4-[2-[methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]- |
288853-63-4 | 1mg |
$1175.00 | 2024-04-20 | ||
TRC | H953450-1mg |
5-Hydroxy Rosiglitazone Sulfate |
288853-63-4 | 1mg |
$ 265.00 | 2023-09-07 | ||
TRC | H953450-5mg |
5-Hydroxy Rosiglitazone Sulfate |
288853-63-4 | 5mg |
$1154.00 | 2023-05-18 | ||
A2B Chem LLC | AB35812-5mg |
2,4-Thiazolidinedione, 5-[[4-[2-[methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]- |
288853-63-4 | 5mg |
$2800.00 | 2024-04-20 | ||
TRC | H953450-10mg |
5-Hydroxy Rosiglitazone Sulfate |
288853-63-4 | 10mg |
$1912.00 | 2023-05-18 |
5-Hydroxy Rosiglitazone Sulfate 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
5-Hydroxy Rosiglitazone Sulfateに関する追加情報
Introduction to 5-Hydroxy Rosiglitazone Sulfate (CAS No: 288853-63-4)
5-Hydroxy Rosiglitazone Sulfate is a significant compound in the field of pharmaceutical chemistry, renowned for its structural complexity and biological relevance. This sulfated derivative of rosiglitazone, a well-known thiazolidinedione used in the management of type 2 diabetes, has garnered attention due to its unique pharmacological properties. With a CAS number of 288853-63-4, this compound represents a critical intermediate in the synthesis of advanced therapeutic agents designed to modulate metabolic pathways.
The chemical structure of 5-Hydroxy Rosiglitazone Sulfate incorporates a hydroxyl group and a sulfate moiety, which are key functional elements that influence its reactivity and biological activity. The presence of these groups enhances its solubility in aqueous solutions, making it an attractive candidate for formulation into injectable or oral medications. This property is particularly advantageous in drug delivery systems where bioavailability and tissue distribution are paramount.
Recent advancements in medicinal chemistry have highlighted the potential of 5-Hydroxy Rosiglitazone Sulfate as a lead compound for developing novel treatments targeting metabolic disorders. Studies have demonstrated its ability to interact with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By modulating PPAR activity, this compound may offer therapeutic benefits beyond traditional antidiabetic agents.
One of the most compelling aspects of 5-Hydroxy Rosiglitazone Sulfate is its role in preclinical research focused on understanding the mechanisms underlying insulin resistance and inflammation. Emerging evidence suggests that this derivative may possess anti-inflammatory properties, making it a promising candidate for treating not only diabetes but also related conditions such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular complications. The sulfated form further enhances its potential by improving pharmacokinetic profiles, allowing for more efficient drug administration.
The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic sulfation, have been employed to optimize the production process. These techniques not only improve efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.
In clinical trials, 5-Hydroxy Rosiglitazone Sulfate has shown encouraging results in animal models, demonstrating improved glucose control and reduced lipid accumulation compared to existing treatments. The compound's ability to enhance insulin sensitivity without significant weight gain or edema—a common side effect of thiazolidinediones—makes it an appealing option for patients with type 2 diabetes who are seeking alternatives to rosiglitazone or pioglitazone. Further studies are underway to evaluate its long-term safety and efficacy in human populations.
The development of 5-Hydroxy Rosiglitazone Sulfate as a therapeutic agent aligns with broader trends in drug discovery aimed at addressing metabolic syndrome through targeted molecular interventions. By leveraging structural modifications to enhance pharmacological activity, researchers are paving the way for next-generation treatments that address multiple aspects of metabolic dysfunction simultaneously. This approach holds promise for improving patient outcomes and reducing the burden of chronic diseases associated with metabolic dysregulation.
As research continues to uncover new applications for 5-Hydroxy Rosiglitazone Sulfate, collaborations between academic institutions and pharmaceutical companies will be essential to translate preclinical findings into viable clinical solutions. The integration of computational modeling, high-throughput screening, and artificial intelligence-driven drug design tools will further accelerate the development process, enabling rapid identification of optimized derivatives with enhanced therapeutic profiles.
The regulatory landscape for novel compounds like 5-Hydroxy Rosiglitazone Sulfate is evolving to accommodate innovative therapeutic approaches, emphasizing safety without compromising efficacy. Regulatory agencies worldwide are increasingly recognizing the importance of personalized medicine and targeted therapies, which underscores the potential value of compounds like this one in addressing unmet medical needs. As such, regulatory pathways may be adapted to facilitate faster approval processes for promising candidates with substantial clinical benefits.
In conclusion,5-Hydroxy Rosiglitazone Sulfate represents a significant advancement in pharmaceutical chemistry with far-reaching implications for metabolic disease management. Its unique structural features, combined with emerging evidence supporting its biological activity, position it as a cornerstone compound in ongoing research efforts aimed at developing safer and more effective treatments for type 2 diabetes and related metabolic disorders. As scientific understanding continues to evolve,5-Hydroxy Rosiglitazone Sulfate is poised to play an integral role in shaping future therapeutic strategies.
288853-63-4 (5-Hydroxy Rosiglitazone Sulfate) 関連製品
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)
- 96325-10-9(2-(benzyloxy)carbonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid)
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 2228408-89-5(3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)
- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)
- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)




